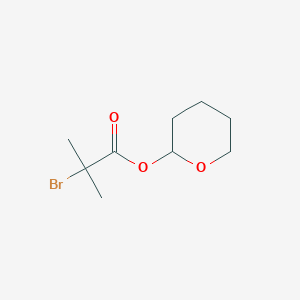

Oxan-2-yl 2-bromo-2-methylpropanoate

Description

Properties

CAS No. |

74266-25-4 |

|---|---|

Molecular Formula |

C9H15BrO3 |

Molecular Weight |

251.12 g/mol |

IUPAC Name |

oxan-2-yl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C9H15BrO3/c1-9(2,10)8(11)13-7-5-3-4-6-12-7/h7H,3-6H2,1-2H3 |

InChI Key |

SBORWERSDDVQOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC1CCCCO1)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Oxan-2-yl 2-bromo-2-methylpropanoate

General Synthetic Strategy

The synthesis of Oxan-2-yl 2-bromo-2-methylpropanoate typically involves esterification reactions where the carboxylic acid or its derivatives (such as acid chlorides or anhydrides) of 2-bromo-2-methylpropanoic acid are reacted with oxan-2-ol (tetrahydropyranol) under controlled conditions. The key challenge is to achieve selective esterification without side reactions such as elimination or substitution at the bromine site.

Common Synthetic Routes

Esterification via Acid Chloride Intermediate

- Step 1: Preparation of 2-bromo-2-methylpropanoic acid chloride by reaction of 2-bromo-2-methylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Step 2: Reaction of the acid chloride with oxan-2-ol in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl and promote ester formation.

- Reaction Conditions: Typically conducted at 0–25 °C under inert atmosphere (nitrogen or argon) to prevent hydrolysis and side reactions.

This method is favored for its high yield and purity of the ester product.

Direct Esterification Using Acid and Alcohol

- Step: Direct condensation of 2-bromo-2-methylpropanoic acid with oxan-2-ol using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Reaction Conditions: Refluxing in anhydrous solvents like toluene or benzene with azeotropic removal of water (Dean-Stark apparatus).

- Limitations: Lower yields due to possible side reactions and difficulty in removing water completely.

Use of Coupling Agents

- Employing coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for ester formation with oxan-2-ol at room temperature.

- This method is useful when sensitive functional groups are present and milder conditions are required.

Analytical Data and Reaction Optimization

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|

| Acid Chloride Esterification | 85–92 | >98 | High yield, mild conditions |

| Direct Acid-Alcohol Esterification | 60–75 | 90–95 | Requires azeotropic removal of water |

| Coupling Agent Method | 70–85 | 95–98 | Mild conditions, avoids harsh reagents |

Characterization Techniques

- NMR Spectroscopy: ^1H and ^13C NMR confirm the ester linkage and the presence of the oxan-2-yl group.

- Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.

- IR Spectroscopy: Ester carbonyl stretch around 1735 cm⁻¹; C–Br stretch observed.

- Elemental Analysis: Confirms composition within ±0.4% of theoretical values.

Summary Table of Preparation Methods

| Preparation Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid Chloride Esterification | SOCl₂, oxan-2-ol, pyridine, 0–25 °C, inert atmosphere | High yield, high purity | Requires handling of corrosive reagents |

| Direct Acid-Alcohol Esterification | 2-bromo-2-methylpropanoic acid, oxan-2-ol, acid catalyst, reflux, azeotropic water removal | Simple reagents | Lower yield, longer reaction time |

| Coupling Agent Method | DCC or EDC, oxan-2-ol, room temperature | Mild conditions, selective | Cost of reagents, possible side products |

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form unsaturated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

Major Products Formed

Substitution Reactions: Hydroxyl derivatives and other substituted products depending on the nucleophile used.

Elimination Reactions: Unsaturated compounds, such as alkenes, are formed as major products.

Scientific Research Applications

Oxan-2-yl 2-bromo-2-methylpropanoate has several applications in scientific research:

Polymer Chemistry: It is used as a macroinitiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymeric architectures.

Drug Delivery Systems: The compound’s ability to form biocompatible and biodegradable polymers makes it suitable for drug delivery applications.

Material Science:

Mechanism of Action

The mechanism of action of Oxan-2-yl 2-bromo-2-methylpropanoate involves its role as an initiator in polymerization reactions. The bromine atom facilitates the formation of radicals, which then propagate the polymerization process. This mechanism is crucial in ATRP, where the compound helps control the molecular weight and distribution of the resulting polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Reactivity

A comparison of structurally related 2-bromo-2-methylpropanoate esters reveals key differences in substituent groups and their impact on reactivity:

Performance in Polymerization

- ATRP Efficiency : Oxan-2-yl esters exhibit lower initiation rates compared to allyl or azido analogs due to steric bulk, but they produce polymers with narrower polydispersity indices (PDI < 1.2) .

- Thermal Stability : Oxan-2-yl esters tolerate temperatures up to 120°C without significant decomposition, outperforming propargyl esters, which degrade above 90°C .

Analytical Challenges

- MALDI-TOF Analysis : Sodium trifluoroacetate (NaTFA) is recommended over silver salts for analyzing oxan-2-yl esters to avoid Ag⁺-induced debromination artifacts .

- NMR Characterization : The oxane ring’s protons resonate at δ 3.4–4.1 ppm, distinct from allyl (δ 5.2–5.9 ppm) or propargyl (δ 2.1–2.4 ppm) groups, aiding structural confirmation .

Biological Activity

Oxan-2-yl 2-bromo-2-methylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C₈H₁₅BrO₂

- Molecular Weight : 223.11 g/mol

- CAS Number : 23877-12-5

Synthesis

The synthesis of Oxan-2-yl 2-bromo-2-methylpropanoate typically involves the bromination of 2-methylpropanoic acid followed by esterification with an oxan-2-ol derivative. The synthetic route can be optimized for yield and purity, which are crucial for subsequent biological testing.

Antimicrobial Properties

Recent studies have indicated that derivatives of bromoalkanoates exhibit significant antimicrobial activity. For instance, compounds similar to Oxan-2-yl 2-bromo-2-methylpropanoate have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A study reported that certain bromo derivatives demonstrated an IC50 value (the concentration required to inhibit 50% of the target organism) as low as 0.39 µM against DNA gyrase, a critical enzyme for bacterial DNA replication .

Anticancer Activity

In vitro studies have highlighted the potential of Oxan derivatives in cancer therapy. For example, compounds with structural similarities to Oxan-2-yl 2-bromo-2-methylpropanoate exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. These findings suggest that the compound may disrupt cellular processes involved in cancer cell proliferation .

The biological activity of Oxan-2-yl 2-bromo-2-methylpropanoate can be attributed to its ability to inhibit key enzymes involved in DNA replication and repair:

- DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing it from performing its function in DNA supercoiling.

- Topoisomerase IV Inhibition : Similar to DNA gyrase, topoisomerase IV is essential for bacterial cell division, and its inhibition leads to bacterial cell death.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.